molecular formula C10H15N3O B1416364 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1082828-62-3

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No. B1416364
CAS RN: 1082828-62-3
M. Wt: 193.25 g/mol
InChI Key: LTIDKFOVOHXIJW-UHFFFAOYSA-N
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Description

“4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” is a chemical compound with a molecular weight of 193.25 . It is also known by its IUPAC name, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine .


Molecular Structure Analysis

The molecular structure of “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” can be represented by the InChI code: 1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” include a molecular weight of 193.25 . Further properties such as melting point, solubility, and stability are not available in the current literature.

Scientific Research Applications

Medicinal Chemistry: Antiparasitic Agents

1,3,4-Oxadiazoles have been studied for their potential as antiparasitic agents. For example, they have been evaluated against Trypanosoma cruzi cysteine protease cruzain using molecular docking followed by cytotoxicity and anti-trypanosomal activity assessments .

Drug Design: Oral Bioavailability

These compounds have been designed with positive oral bioavailability in mind. The in silico results indicated that they conform to Lipinski’s rule of five, suggesting a favorable pharmacokinetic profile for oral administration .

Antibacterial Activity

Some 1,3,4-oxadiazoles have shown significant antibacterial activity. For instance, certain derivatives were found to be more potent than ampicillin in their antibacterial efficacy .

Materials Science: OLEDs and Sensors

The oxadiazole ring is a promising scaffold for materials science applications such as OLEDs (Organic Light Emitting Diodes), high-pressure mixed-gas separation membranes, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .

Agriculture: Pesticides

Due to their insecticidal, fungicidal and herbicidal properties, 1,3,4-Oxadiazoles are widely used in agriculture. They can be combined with other compounds to create effective herbicides .

Pharmacological Activity: Various Therapeutic Areas

The synthetic approaches to 1,3,4-Oxadiazoles have been linked with a wide range of pharmacological activities including antitumor, anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects among others .

Future Directions

The future directions for “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” and similar compounds could involve further exploration of their potential biological activities, particularly in the field of medicinal chemistry. The development of novel 1,3,4-oxadiazole-based drugs through structural modifications could ensure high cytotoxicity towards malignant cells .

properties

IUPAC Name

2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIDKFOVOHXIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651302
Record name 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

CAS RN

1082828-62-3
Record name 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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